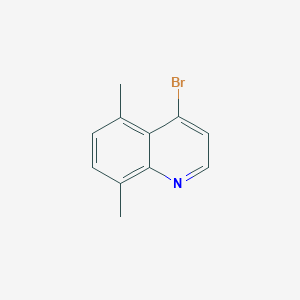

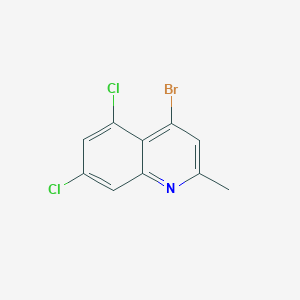

4-Bromo-6,7-dichloroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

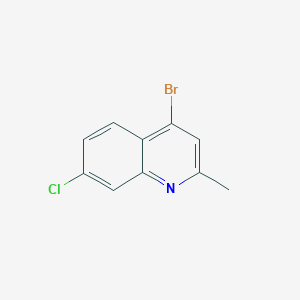

4-Bromo-6,7-dichloroquinoline is a biochemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 . It is used for research purposes . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves nucleophilic aromatic substitution reactions . For instance, 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl . This indicates the presence of a bromine atom and two chlorine atoms attached to the quinoline ring.Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring of 4,7-dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.94 . The specific physical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.作用機序

While the specific mechanism of action for 4-Bromo-6,7-dichloroquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Safety and Hazards

将来の方向性

The future directions for 4-Bromo-6,7-dichloroquinoline could involve its use in the synthesis of new derivatives with potential biological activities. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence has been described . These derivatives could be relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, and antiparasitic properties .

特性

CAS番号 |

1070879-39-8 |

|---|---|

分子式 |

C9H4BrCl2N |

分子量 |

276.94 g/mol |

IUPAC名 |

4-bromo-6,7-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

InChIキー |

SBZJOAFITZREPL-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |

正規SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3184065.png)